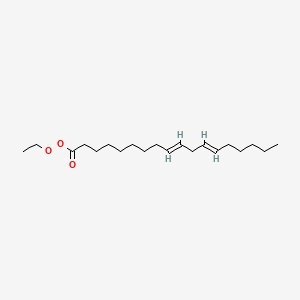
5-Chlorothiophen-2-YlboronicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophen-2-Ylboronic Acid is an organoboron compound with the molecular formula C4H4BClO2S. It is a derivative of thiophene, where a chlorine atom is substituted at the 5-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-Ylboronic Acid typically involves the reaction of 5-chlorothiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-chlorothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 5-Chlorothiophen-2-Ylboronic Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Chlorothiophen-2-Ylboronic Acid. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, leading to various substituted thiophene derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
5-Chlorothiophen-2-Ylboronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 5-Chlorothiophen-2-Ylboronic Acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the reaction by stabilizing the intermediates.
Comparaison Avec Des Composés Similaires
- 3-Chlorothiophen-2-Ylboronic Acid
- 5-Bromothiophen-2-Ylboronic Acid
- 5-Methylthiophen-2-Ylboronic Acid
Comparison:
- Reactivity: 5-Chlorothiophen-2-Ylboronic Acid is more reactive in cross-coupling reactions compared to its brominated counterpart due to the higher reactivity of the chlorine atom.
- Selectivity: The position of the boronic acid group influences the selectivity of the reactions. For instance, 3-Chlorothiophen-2-Ylboronic Acid may exhibit different regioselectivity compared to 5-Chlorothiophen-2-Ylboronic Acid.
- Applications: While all these compounds are used in organic synthesis, 5-Chlorothiophen-2-Ylboronic Acid is particularly favored for its balance of reactivity and stability.
Propriétés
Numéro CAS |
162607-48-3 |
|---|---|
Formule moléculaire |
C4H4BClO2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-benzylidene-3-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1170514.png)


